molecular formula C11H11NO B1247341 Louisianin D

Louisianin D

Cat. No.: B1247341
M. Wt: 173.21 g/mol
InChI Key: GPTPGVAFNHJJTP-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Louisianin D is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Chemical Properties

Louisianin D, along with its sibling compounds Louisianin A, B, and C, is part of the louisianin alkaloid family, known for their simple pyridine and 2-pyridone structures. These compounds have garnered attention due to their antibacterial and anticancer activities. The synthesis of this compound, as well as the other members of its family, has been achieved through a novel approach involving a 1,2,4-triazine inverse-electron-demand Diels-Alder mechanism. This method represents a significant advancement in the chemical synthesis of these compounds, providing a pathway to explore their potential therapeutic applications further. Specifically, the synthesis of this compound via this route underscores the compound's accessibility for in-depth biological and pharmacological studies, excluding its direct drug use, dosage, and side effects from this discussion (Catozzi, Edwards, Raw, Wasnaire, & Taylor, 2009).

Anticancer and Antibacterial Activity

The louisianin alkaloids, including this compound, have been identified for their potential anticancer and antibacterial properties. The synthetic accessibility of these compounds, as demonstrated in recent studies, opens up new avenues for investigating their mechanism of action and efficacy in various biological models. While the detailed biological activities and the exact mechanisms through which this compound exerts its effects are subjects of ongoing research, the initial findings underscore the importance of such compounds in the search for new therapeutic agents. The synthesis strategies developed not only facilitate the study of this compound but also help in exploring its applications beyond the scope of traditional drug paradigms, focusing on its role in scientific research aimed at understanding and potentially harnessing its biological activities (Catozzi et al., 2009).

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-[(E)-prop-1-enyl]-6,7-dihydrocyclopenta[c]pyridin-5-one

InChI

InChI=1S/C11H11NO/c1-2-3-8-6-12-7-9-4-5-10(13)11(8)9/h2-3,6-7H,4-5H2,1H3/b3-2+

InChI Key

GPTPGVAFNHJJTP-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C1=C2C(=CN=C1)CCC2=O

Canonical SMILES

CC=CC1=C2C(=CN=C1)CCC2=O

Synonyms

7-(1-propen-1-yl)-1-cyclopenta(c)pyridinone
louisianin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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